

# Ergometrine chemical structure and stereochemistry

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## Compound of Interest

Compound Name: Ergometrine

Cat. No.: B1599879

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Ergometrine**

## Introduction

**Ergometrine** is a prominent member of the ergot alkaloid family, a class of compounds produced by fungi of the *Claviceps* genus, most notably *Claviceps purpurea*.<sup>[1][2]</sup> These fungi commonly infect cereal grains and grasses.<sup>[3]</sup> **Ergometrine** is the C-8 epimer of ergometrine, a related ergot alkaloid with significant pharmacological applications.<sup>[4][5]</sup> While ergometrine is known for its potent uterotonic activity, **ergometrine** is generally considered to be the biologically inactive isomer.<sup>[1][5]</sup> This guide provides a detailed examination of the chemical structure and stereochemistry of **ergometrine**, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure

**Ergometrine** possesses a complex tetracyclic ergoline ring system, which is the foundational structure for all ergot alkaloids.<sup>[2][3]</sup> Attached to this core is a propanolamide side chain.

- IUPAC Name: (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.<sup>[1][4][6][7]</sup>
- Molecular Formula: C<sub>19</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>.<sup>[1][6]</sup>
- Synonyms: Ergobasinin, Ergometrinin, Isoergometrine.<sup>[4]</sup>

The core structure is a tetracyclic system known as ergoline.[2] The side chain, derived from (S)-alaninol, is attached to the C-8 position of this ergoline core.[8]

## Stereochemistry and Absolute Configuration

The stereochemistry of **ergometrinine** is a critical determinant of its physical properties and biological inactivity. The molecule contains multiple chiral centers, with the key distinction from its pharmacologically active epimer, ergometrine, occurring at the C-8 position.[5][8]

- Absolute Configuration:** The systematic name defines the stereocenters as (6aR, 9S) for the ergoline ring and (2S) for the side chain.[1][6][7] The key stereogenic centers are located at C-5, C-8, and C-10 within the ergoline ring system.[8]
- Epimerization:** **Ergometrinine** is the C-8-(S) isomer, while the biologically active ergometrine is the C-8-(R) isomer.[1][3][5][9] This difference in spatial arrangement at a single carbon atom leads to a significant change in biological function. The two epimers are interconvertible, particularly in solution.[1][9] This conversion can be influenced by factors such as pH, temperature, and light.[9]

The conformation of the tetracyclic ergoline skeleton has been elucidated through crystallographic studies. Ring C, which is fused to the aromatic portion, adopts a nearly planar envelope conformation.[1][7] Ring D exhibits a slightly distorted chair conformation and is involved in an intramolecular hydrogen bond.[1][7]

## Quantitative Physicochemical and Crystallographic Data

The following tables summarize key quantitative data for **ergometrinine**.

Identifier	Value	Reference
CAS Number	479-00-5	[4][6]
Molecular Weight	325.40 g/mol	[1][7]
Molecular Formula	C <sub>19</sub> H <sub>23</sub> N <sub>3</sub> O <sub>2</sub>	[1][6]

Table 1: General Chemical Identifiers

Crystal Parameter	Value	Reference
Crystal System	Orthorhombic	[1][7]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[1]
Unit Cell a	7.4097 (5) Å	[1][7]
Unit Cell b	12.7313 (7) Å	[1][7]
Unit Cell c	18.2648 (9) Å	[1][7]
Unit Cell Volume (V)	1723.01 (17) Å <sup>3</sup>	[1][7]
Molecules per Unit Cell (Z)	4	[1][7]
Calculated Density	1.254 Mg m <sup>-3</sup>	[10]

Table 2: Single-Crystal X-ray Diffraction Data

## Experimental Protocols

### Epimerization of Ergometrine to Ergometrinine

The conversion of the biologically active ergometrine to its inactive epimer, **ergometrinine**, is a key experimental procedure for obtaining this compound for research purposes.[1]

#### Methodology:

- Dissolution: 40 mg of ergometrine maleate salt is dissolved in 100 ml of methanol in a 250 ml round-bottom flask.[1]
- Basification: 4 ml of a 28% ammonium hydroxide solution is added to the methanol solution. [1]
- Incubation: The resulting mixture is stored at 40 °C in darkness for a period of 4 days to facilitate the epimerization reaction.[1]

- **Monitoring and Purification:** After the incubation period, liquid chromatography is used to confirm the presence of both ergometrine and the product, **ergometrinine**.<sup>[1]</sup> Preparative High-Performance Liquid Chromatography (HPLC) is then employed to isolate and purify the **ergometrinine**.<sup>[1][7]</sup>

## Single-Crystal X-ray Crystallography

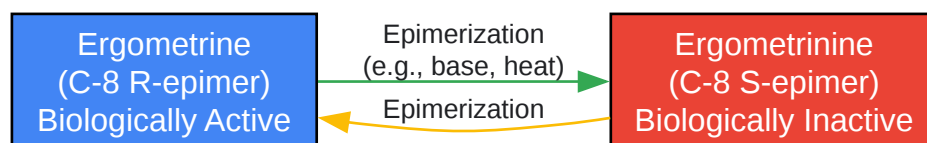
The definitive determination of **ergometrinine**'s absolute configuration and solid-state conformation was achieved through single-crystal X-ray diffraction.

Methodology:

- **Crystal Selection:** A suitable single crystal of **ergometrinine** with dimensions of approximately  $0.20 \times 0.05 \times 0.02$  mm is selected.<sup>[1]</sup>
- **Data Collection:** Data is collected on a diffractometer using Cu K $\alpha$  radiation at a temperature of 298 K.<sup>[1][7]</sup>
- **Absorption Correction:** An absorption correction is applied to the collected data.<sup>[1]</sup>
- **Structure Solution and Refinement:** The crystal structure is solved and refined to yield the final atomic coordinates and crystallographic parameters.<sup>[1]</sup> The absolute configuration was ultimately established by relating it to the known configuration of its precursor, ergometrine.<sup>[1]</sup>

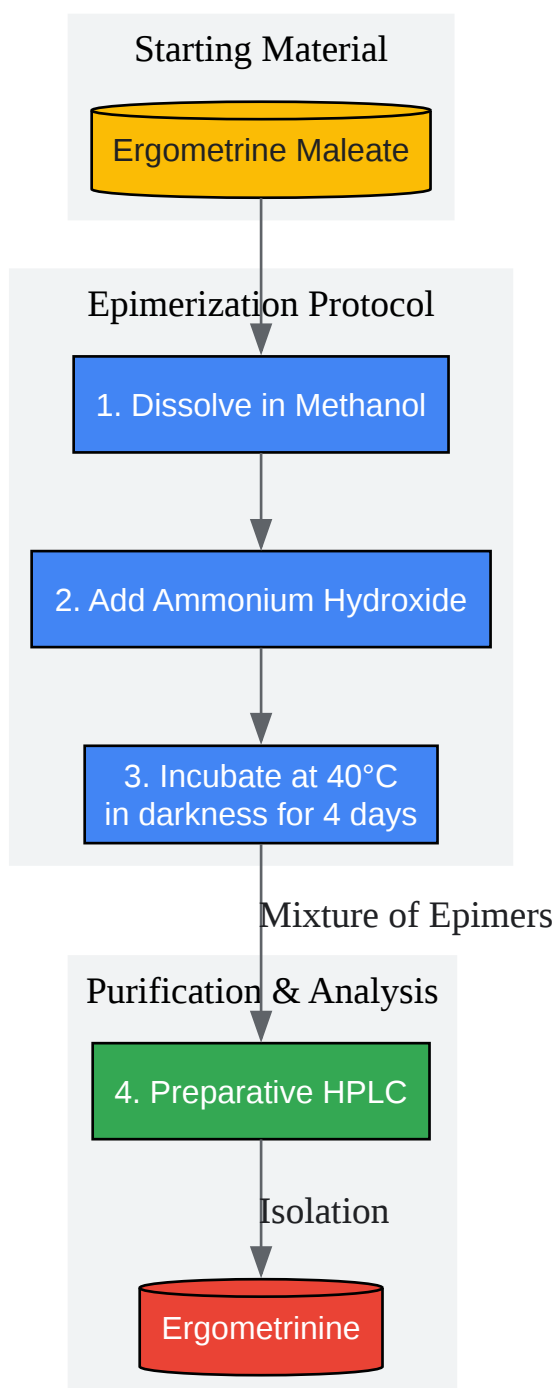
## Visualizations

The following diagrams illustrate key relationships and workflows related to **ergometrinine**.



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Caption: Stereochemical relationship between ergometrine and **ergometrinine**.



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Caption: Workflow for the preparation of **ergometrinine** from ergometrine.

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